molecular formula C10H15NO3 B6590207 tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1822616-67-0

tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B6590207
CAS No.: 1822616-67-0
M. Wt: 197.23 g/mol
InChI Key: DPBUFAQYADWYEG-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-2-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . The reaction conditions often require specific solvents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (CPBA) for epoxidation , reducing agents such as lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.

Scientific Research Applications

tert-Butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules and studying enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a tert-butyl ester group. This combination of features makes it a valuable compound for various synthetic applications and distinguishes it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate involves the reaction of tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate with appropriate reagents to form the desired compound.", "Starting Materials": [ "tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate" ], "Reaction": [ "Step 1: To a solution of tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate in anhydrous THF, add sodium hydride and stir for 30 minutes.", "Step 2: Add ethyl chloroformate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate." ] }

CAS No.

1822616-67-0

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-5-8(12)6-4-7(6)11/h6-7H,4-5H2,1-3H3

InChI Key

DPBUFAQYADWYEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2C1C2

Purity

95

Origin of Product

United States

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